1-[(4-methylphenoxy)acetyl]pyrrolidine
Description
Properties
IUPAC Name |
2-(4-methylphenoxy)-1-pyrrolidin-1-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-11-4-6-12(7-5-11)16-10-13(15)14-8-2-3-9-14/h4-7H,2-3,8-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTZXCNBLVVTTQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)N2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-methylphenoxy)acetyl]pyrrolidine typically involves the reaction of 4-methylphenol with chloroacetyl chloride to form 4-methylphenoxyacetyl chloride. This intermediate is then reacted with pyrrolidine to yield the final product. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
1-[(4-methylphenoxy)acetyl]pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetyl group to an alcohol.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products Formed
Oxidation: Products may include 4-methylphenoxyacetic acid or 4-methylphenoxyacetone.
Reduction: The major product would be 1-[(4-methylphenoxy)ethanol]pyrrolidine.
Substitution: Depending on the nucleophile, various substituted phenoxyacetyl pyrrolidines can be formed.
Scientific Research Applications
1-[(4-methylphenoxy)acetyl]pyrrolidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(4-methylphenoxy)acetyl]pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl group can form covalent bonds with active sites, inhibiting enzyme activity or modulating receptor function. The phenoxy group may enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrrolidine Derivatives
Key Structural Analogues
The following compounds share structural similarities with 1-[(4-methylphenoxy)acetyl]pyrrolidine, differing primarily in their substituents:
Pharmacological and Physicochemical Comparisons
- DPP-IV Inhibition: NVP-LAF237 (adamantyl/cyano substituents) exhibits potent DPP-IV inhibition (IC₅₀ = 18 nM) and 60% oral bioavailability in primates due to its bulky adamantyl group enhancing metabolic stability . In contrast, this compound lacks the cyano group critical for covalent binding to DPP-IV’s catalytic site, suggesting reduced potency in this context.
- Lipophilicity and Bioavailability: The 4-methylphenoxy group in the target compound likely increases lipophilicity compared to polar substituents (e.g., carboxylic acid in 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid) but may reduce solubility. Adamantyl-containing analogs balance lipophilicity and rigidity, enhancing membrane permeability .
- Enzyme Inhibition Selectivity: Piperidine and pyrrolidine derivatives with extended aromatic chains (e.g., 1-[1-oxo-9(3,4-methylenedioxyphenyl)nonatrienyl]pyrrolidine) show higher affinity for MAO-A due to π-π stacking with the enzyme’s active site . The 4-methylphenoxy group may confer similar advantages for hydrophobic targets.
Q & A
Q. What are the optimal synthetic routes for 1-[(4-methylphenoxy)acetyl]pyrrolidine, and how can reaction efficiency be improved?
- Methodological Answer : The synthesis typically involves coupling 4-methylphenoxyacetic acid with pyrrolidine derivatives under acidic or catalytic conditions. A reflux setup in solvents like dichloromethane or ethanol is commonly used. For improved efficiency, consider using coupling agents such as EDCI/HOBt or chiral catalysts (e.g., Lewis acids) to enhance stereoselectivity . Design of Experiments (DOE) methodologies, such as factorial designs, can optimize reaction parameters (e.g., temperature, solvent polarity, and stoichiometry) to minimize side products and maximize yield .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : Use - and -NMR to confirm the presence of the pyrrolidine ring, acetyl group, and 4-methylphenoxy moiety.
- X-ray Crystallography : Resolve the crystal structure to verify stereochemistry and intermolecular interactions (e.g., hydrogen bonding) .
- Mass Spectrometry : High-resolution MS (HRMS) ensures molecular weight accuracy and fragmentation patterns.
- FT-IR : Identify functional groups (e.g., carbonyl stretch at ~1700 cm) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound analogs?
- Methodological Answer : Discrepancies may arise from variations in assay conditions, impurity profiles, or structural modifications. To address this:
- Reproducibility Checks : Standardize assay protocols (e.g., cell lines, incubation times) across labs.
- Metabolite Profiling : Use LC-MS to identify degradation products or metabolites that may interfere with activity .
- Molecular Docking : Compare binding affinities of analogs with target proteins (e.g., kinases or GPCRs) to identify critical pharmacophores .
Q. What computational strategies can predict and optimize the reactivity of this compound in novel reactions?
- Methodological Answer :
- Quantum Chemical Calculations : Use density functional theory (DFT) to model reaction pathways and transition states. For example, simulate nucleophilic acyl substitution mechanisms to predict regioselectivity .
- Machine Learning : Train models on existing reaction datasets to recommend optimal catalysts or solvents .
- Reaction Path Search : Tools like the Artificial Force Induced Reaction (AFIR) method can explore non-intuitive pathways .
Q. How can structure-activity relationship (SAR) studies be designed to enhance the pharmacological profile of this compound?
- Methodological Answer :
- Analog Synthesis : Modify the 4-methylphenoxy group (e.g., halogen substitution) or pyrrolidine ring (e.g., spiro-fused derivatives) to assess bioactivity changes .
- In Vitro/In Vivo Testing : Prioritize analogs based on computational predictions (e.g., ADMET profiles) and test them in disease-relevant models (e.g., cancer cell lines or neurological assays) .
- Free-Wilson Analysis : Quantify contributions of substituents to activity using multivariate regression .
Q. What experimental approaches address stability and degradation challenges in formulations containing this compound?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to heat, light, and humidity, then analyze degradation products via HPLC-MS .
- Excipient Screening : Test stabilizers (e.g., antioxidants like BHT) in solid dispersions or lipid-based carriers to protect against hydrolysis .
- pH-Rate Profiling : Identify pH conditions that minimize degradation in aqueous solutions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
